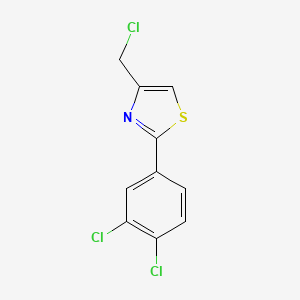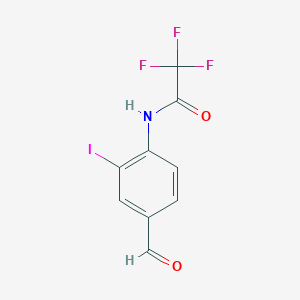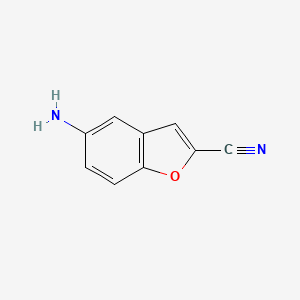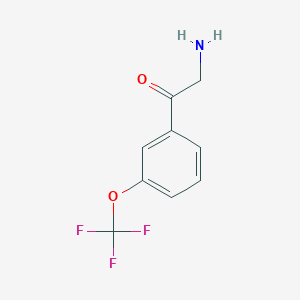![molecular formula C10H13ClO2S B8760053 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE](/img/structure/B8760053.png)
1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE
Overview
Description
1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethoxyethyl sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE typically involves the reaction of 4-chlorophenyl thiol with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(4-Chlorophenyl)(2,2-dimethoxyethyl)ether: Similar structure but with an ether linkage instead of a sulfane group.
(4-Chlorophenyl)(2,2-dimethoxyethyl)amine: Contains an amine group instead of a sulfane group.
(4-Chlorophenyl)(2,2-dimethoxyethyl)ketone: Features a ketone group in place of the sulfane group.
Uniqueness: 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfane group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13ClO2S |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dimethoxyethylsulfanyl)benzene |
InChI |
InChI=1S/C10H13ClO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
HGHXSASHYCILOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)








![3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8760082.png)
